molecular formula C14H11FO2S B8734960 Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-

Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-

Cat. No.: B8734960
M. Wt: 262.30 g/mol
InChI Key: PVLVSEOIAQCTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is an organic compound that features a benzylthio group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the benzylthio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the benzylthio group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, de-fluorinated derivatives, and various substituted benzoic acids.

Scientific Research Applications

Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is unique due to the presence of both the benzylthio group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H11FO2S

Molecular Weight

262.30 g/mol

IUPAC Name

4-benzylsulfanyl-3-fluorobenzoic acid

InChI

InChI=1S/C14H11FO2S/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

PVLVSEOIAQCTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Difluorobenzoic acid (964 mg, 6.1 mmol, 1 eq), cesium carbonate (3.97 g, 12.1 mmol, 2 eq) and benzyl mercaptan (763 mg, 6.14 mmol, 1 eq) were combined in dimethyl sulphoxide (5 ml) and the reaction mixture heated at 75° C. for 4 hours. The reaction mixture was poured into ethyl acetate (10 ml) then extracted into water (10 ml). The aqueous phase was acidified with 2M HCl, extracted into ethyl acetate (10 ml), dried over sodium sulphate, filtered and evaporated to yield the title compound as a white solid (1.53 g, 5.83 mmol, 95%).
Quantity
964 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
763 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
95%

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